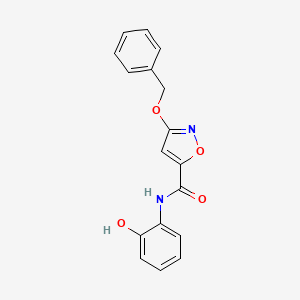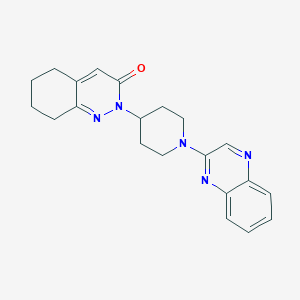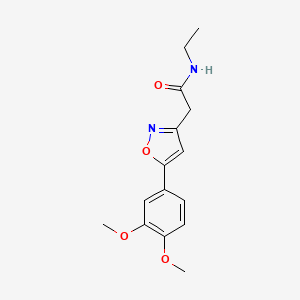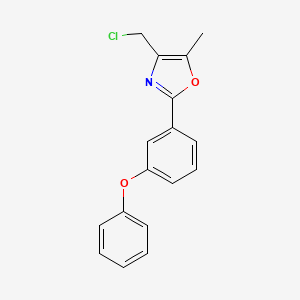
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide is a useful research compound. Its molecular formula is C20H28BrN3O3S and its molecular weight is 470.43. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of complex quinazolinone derivatives, including compounds structurally related to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, has been extensively studied. For instance, the intramolecular electrophilic cyclization technique has been utilized for the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, showcasing the potential for generating structurally diverse quinazolinone derivatives with potential biological applications (N. Kut, M. Onysko, V. Lendel, 2020).
Antibacterial and Antifungal Activities
The antimicrobial properties of quinazolinone derivatives have been a significant area of research. Novel derivatives of quinazolinone, including thiazolidinyl sulfonamides, have demonstrated substantial antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. These findings suggest the broader applicability of quinazolinone derivatives, including compounds like 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, in combating microbial infections (N. Patel, V. Patel, 2010).
Antiviral Activities
The search for novel antiviral agents has led to the investigation of quinazolinone derivatives. Specifically, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave-assisted techniques have been evaluated for their antiviral activities against a range of respiratory and biodefense viruses. These studies indicate the potential use of quinazolinone derivatives in antiviral therapy, suggesting that compounds such as 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide could be explored further for their antiviral properties (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007).
Dyeing Properties
Quinazolinone derivatives have also been studied for their applications beyond medicinal chemistry, including their use in dyeing. Reactive dyes containing quinazolin-4(3H)-one moieties have been synthesized and applied to various fibers, demonstrating their potential in textile applications. This indicates the versatility of quinazolinone derivatives, including 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, in industrial applications (Sejalkumari M. Patel, Paresh S. Patel, Keshav C. Patel, 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-(3-propan-2-yloxypropyl)hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "sulfur", "bromine", "3-bromopropionic acid", "hexanoyl chloride", "triethylamine", "propylene oxide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in concentrated sulfuric acid and heat to 180°C for 2 hours to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of N-(3-propan-2-yloxypropyl)hexanamide", "a. React 3-bromopropionic acid with hexanoyl chloride in the presence of triethylamine to obtain 3-(hexanoyloxy)propionic acid.", "b. React 3-(hexanoyloxy)propionic acid with propylene oxide in the presence of sodium hydroxide to obtain N-(3-propan-2-yloxypropyl)hexanamide.", "Step 3: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide'", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in hydrochloric acid and add diethyl ether to obtain a solid.", "b. React the solid with N-(3-propan-2-yloxypropyl)hexanamide in ethanol to obtain the final product." ] } | |
CAS-Nummer |
422288-15-1 |
Produktname |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide |
Molekularformel |
C20H28BrN3O3S |
Molekulargewicht |
470.43 |
IUPAC-Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide |
InChI |
InChI=1S/C20H28BrN3O3S/c1-14(2)27-12-6-10-22-18(25)7-4-3-5-11-24-19(26)16-13-15(21)8-9-17(16)23-20(24)28/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,22,25)(H,23,28) |
InChI-Schlüssel |
YHERJWDVZLVWTO-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2802199.png)


![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)



![N-(4-acetamidophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2802211.png)
![2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2802212.png)

![2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2802214.png)

